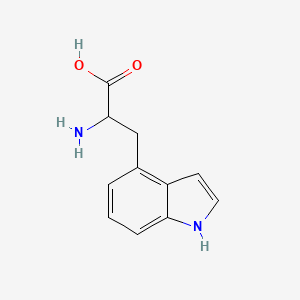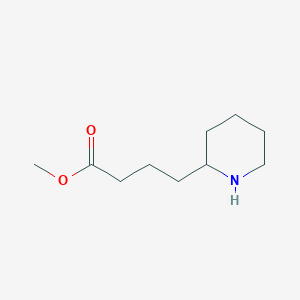
N-(3-aminopropyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-aminopropyl)benzamide hydrochloride is an organic compound . It is also known as n- (3-Aminopropyl)benzamide . The CAS number of this compound is 6108-74-3 .
Molecular Structure Analysis
The molecular formula of N-(3-aminopropyl)benzamide hydrochloride is C10H15ClN2O . The molecular weight is 214.69 . The InChI code is 1S/C10H14N2O.ClH/c11-7-4-8-12-10(13)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2,(H,12,13);1H .Physical And Chemical Properties Analysis
N-(3-aminopropyl)benzamide hydrochloride has a molecular weight of 214.69 . It should be stored at room temperature .科学的研究の応用
Polymer Chemistry and Materials Science
N-(3-aminopropyl)benzamide hydrochloride (APBH) plays a crucial role in polymer chemistry and materials science. Researchers use it as a functional monomer in the synthesis of cationic core-shell latex particles. These particles find applications in drug delivery, coatings, and other material-related fields . The compound’s amino group allows for efficient cross-linking and modification of polymers.
Biomedical Research and Drug Delivery
APBH’s cationic nature makes it valuable in biomedical research. Scientists utilize it to immobilize peptides onto surfaces, such as nanoparticles or hydrogels. These peptide-functionalized materials can be used for targeted drug delivery, tissue engineering, and biosensors. The amino group facilitates strong interactions with biomolecules, enhancing their stability and bioactivity .
Gene Delivery and Transfection
In gene therapy and molecular biology, APBH serves as a building block for cationic polymers used in gene delivery vectors. These polymers help transport genetic material (such as plasmid DNA or siRNA) into cells. The positively charged amino group interacts with negatively charged nucleic acids, facilitating efficient transfection and gene expression .
Surface Modification and Biomaterials
Researchers modify surfaces of materials (e.g., glass slides, nanoparticles, or scaffolds) with APBH. The compound’s amino group allows covalent attachment to surfaces, enabling the creation of functionalized biomaterials. These modified surfaces find applications in cell culture, diagnostics, and tissue engineering .
Analytical Chemistry
APBH can be used as a derivatization agent in analytical chemistry. Researchers employ it to enhance the detection of specific compounds (e.g., amino acids or small molecules) by high-performance liquid chromatography (HPLC) or mass spectrometry. The derivatization process improves sensitivity and selectivity in chemical analyses .
Antibacterial Coatings
The cationic nature of APBH makes it suitable for developing antibacterial coatings. Researchers incorporate it into materials (such as textiles, medical devices, or surfaces) to impart antimicrobial properties. The amino group interacts with bacterial cell membranes, disrupting their integrity and inhibiting growth .
Safety and Hazards
特性
IUPAC Name |
N-(3-aminopropyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c11-7-4-8-12-10(13)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRNGGRVHNSXEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone](/img/structure/B2360635.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2360638.png)
![N-(1-cyanocyclopentyl)-2-({5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2360639.png)
![2-{[(4,5-Dimethoxy-2-methylphenyl)methyl]sulfanyl}acetic acid](/img/structure/B2360641.png)
![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2360642.png)
![N-(5-ethyl-1,3-thiazol-2-yl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2360644.png)

![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2360646.png)
![[5-Cyclopropyl-4-(2-methylpropyl)-1,2-oxazol-3-yl]methanol](/img/structure/B2360649.png)
![2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2360650.png)
![6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B2360651.png)
